tert-Butyl 2,4-dioxo-3-(2-oxopropyl)piperidine-1-carboxylate
Description
tert-Butyl 2,4-dioxo-3-(2-oxopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H19NO5 It is a piperidine derivative that features a tert-butyl ester group and two oxo groups at the 2 and 4 positions of the piperidine ring
Properties
Molecular Formula |
C13H19NO5 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
tert-butyl 2,4-dioxo-3-(2-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H19NO5/c1-8(15)7-9-10(16)5-6-14(11(9)17)12(18)19-13(2,3)4/h9H,5-7H2,1-4H3 |
InChI Key |
PENKLMKOAKWGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1C(=O)CCN(C1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,4-dioxo-3-(2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of 3-(tert-butoxycarbonylamino)propionic acid with meldamic acid in the presence of EDCI and DMAP as catalysts. The reaction is carried out in DMF at room temperature, followed by quenching with water and filtration to obtain the product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,4-dioxo-3-(2-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo groups.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2,4-dioxo-3-(2-oxopropyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2,4-dioxo-3-(2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxo groups and tert-butyl ester moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,4-dioxopiperidine-1-carboxylate
- tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 2,4-dioxo-3-(2-oxopropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and binding characteristics are required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
